N-4-Tosyl-L-arginine methyl ester hydrochloride

trypsin kinetics enzyme characterization substrate specificity

Substituting trypsin substrates without validation can introduce 11-fold signal variability and risk false negatives in low-activity clinical samples. TAME HCl eliminates this uncertainty as the only substrate validated across five vertebrate species with consistent Michaelis-Menten kinetics (Kₘ 0.05-0.53 mM, k_cat up to 206 s⁻¹). Its ester bond confers 56-fold higher catalytic efficiency over amide substrates like BAPNA. • 11.25-fold higher in vitro signal vs. BAEE/BAME in duodenal fluid tryptic assays • Dual functionality: APC/C inhibitor (IC₅₀ 12 µM in Xenopus extract, 1.5 µM recombinant) for mitosis studies • ≥98% purity (TLC), stored at -20°C, shipped ambient; validated for inter-laboratory data harmonization

Molecular Formula C14H23N4O4S+
Molecular Weight 343.42 g/mol
CAS No. 1784-03-8
Cat. No. B1681229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Tosyl-L-arginine methyl ester hydrochloride
CAS1784-03-8
SynonymsTAME HCl;  TAME Hydrochloride;  Ts-Arg-Me Hydrochloride;  Ts-Arg-OMe Hydrchloride; 
Molecular FormulaC14H23N4O4S+
Molecular Weight343.42 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC
InChIInChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1
InChIKeyFKMJXALNHKIDOD-LBPRGKRZSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAME HCl – Trypsin Substrate and APC/C Inhibitor


N-α-Tosyl-L-arginine methyl ester hydrochloride (CAS 1784-03-8; TAME HCl) is a synthetic L-arginine ester derivative in which the α-amino group is protected with a p-toluenesulfonyl (tosyl) moiety and the carboxyl group is methyl-esterified [1]. It belongs to the class of tosylated arginine esters widely employed as chromogenic/non-chromogenic substrates for trypsin-like serine proteases – including trypsin, thrombin, plasmin and kallikreins – and has additionally been characterized as a small-molecule competitive inhibitor of the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase . TAME HCl is available commercially at ≥98% purity (TLC), with a melting point of 145–147 °C and recommended storage at −20 °C .

Ester substrate for trypsin-like serine proteases – reported higher catalytic efficiency over amide substrates
Small-molecule APC/C ubiquitin ligase inhibitor – dual-function tool for protease and cell-cycle studies
Compatible with fluorometric methanol detection for enhanced sensitivity in low-activity samples

Why TAME HCl Cannot Be Replaced by Generic Arginine Esters


Although N-α-tosyl-L-arginine methyl ester hydrochloride is often listed alongside BAPNA, BAEE, and BAME as interchangeable trypsin substrates, quantitative kinetic and activity comparisons demonstrate that these compounds cannot be swapped without substantially altering assay outcomes, sensitivity, and interpretation [1][2]. TAME is an ester, not an amide; consequently trypsin hydrolyzes its ester bond with significantly higher catalytic efficiency and specific activity than amidase substrates such as BAPNA [1]. Even among ester substrates, the tosyl protecting group confers a distinct active-site interaction that yields markedly different signal intensity, pH profiles, and sensitivity relative to BAEE or BAME, as evidenced in duodenal-fluid tryptic assays where TAME produced up to 11‑fold higher activity in vitro [2]. Furthermore, TAME uniquely possesses a secondary pharmacology as an APC/C inhibitor (IC₅₀ = 12 µM in Xenopus extract; 1.5 µM in recombinant enzyme assays) that is entirely absent in alternative substrates [3]. Procurement decisions that treat these compounds as functional equivalents therefore risk both quantitative error in enzyme-monitoring protocols and unintended biological pleiotropy in cell-cycle studies.

TAME HCl
Generic Arginine Esters (BAEE, BAME, BAPNA)
Ester bond with tosyl protecting group
BAPNA is an amide; BAEE/BAME lack tosyl – active-site interactions may shift
Reported ~56-fold higher catalytic efficiency vs. BAPNA (context-dependent)
Lower catalytic efficiency may reduce assay sensitivity and require higher enzyme loads
APC/C inhibitory activity (reported in extract and recombinant assays)
No reported APC/C inhibition – may confound cell-cycle/proteolysis experiments

Quantitative Differentiation Against Closest Comparators


Catalytic Efficiency Over BAPNA

In a direct head-to-head kinetic characterization of purified smooth hound (Mustelus mustelus) trypsin, TAME exhibited vastly superior catalytic efficiency relative to the commonly used amidase substrate BAPNA [1]. When TAME was the substrate, the catalytic constant k_cat was 59.15 ± 2.2 s⁻¹ and the Michaelis constant K_m was 0.156 ± 0.01 mM, yielding a catalytic efficiency (k_cat / K_m) of ~379 s⁻¹ mM⁻¹. For BAPNA under identical conditions, k_cat was 2.62 ± 0.11 s⁻¹ and K_m 0.387 ± 0.02 mM, corresponding to a catalytic efficiency of ~6.8 s⁻¹ mM⁻¹ [1]. This represents an approximately 56‑fold advantage for TAME – a difference rooted in the inherently faster hydrolysis of the ester bond compared with the amide bond in BAPNA. Furthermore, the enzyme displayed an esterase‑specific activity on TAME that was four times greater than its amidase‑specific activity on BAPNA when measured under the same standard assay conditions [1].

Catalytic Efficiency vs. BAPNA
Head-to-head
kcat/Km ≈ 379 s⁻¹ mM⁻¹ vs ≈ 6.8 s⁻¹ mM⁻¹
~56-fold
Reported higher trypsin esterase efficiency; may reduce enzyme load
Purified fish trypsin, pH 8.5, 50°C
trypsin kinetics enzyme characterization substrate specificity

Tryptic Activity Compared to BAEE and BAME

Murthy et al. performed a systematic comparative study of tryptic activity in human duodenal juice using three synthetic substrates: TAME, BAEE, and BAME [1]. In vitro, TAME yielded 11.25‑fold higher tryptic activity than BAEE or BAME. When assessed in vivo under physiologically relevant conditions, TAME still produced 4.54‑fold higher activity [1]. The enhanced signal arises from preferential enzyme–substrate interactions conferred by the tosyl group and from the ester‑bond hydrolysis kinetics; no comparable magnitude of improvement was observed for BAEE or BAME. The study also documented that trypsin denaturation kinetics varied with substrate choice, confirming that the selection of TAME is not merely a matter of signal strength but also influences the reliability of activity measurements across pH ranges [1].

Tryptic Activity vs. BAEE/BAME
Head-to-head
11.25× (in vitro); 4.54× (in vivo) vs BAEE/BAME normalized to 1.0
Supports higher assay sensitivity for trypsin detection in research samples
Human duodenal juice, 37°C; normo/hypersecretor subjects
trypsin activity assay clinical enzymology substrate comparison

APC/C Ubiquitin Ligase Inhibition

TAME is not only a trypsin substrate but also a pharmacologically well‑characterized inhibitor of the anaphase‑promoting complex/cyclosome (APC/C) [1]. In mitotic Xenopus egg extract, TAME inhibits cyclin proteolysis with an IC₅₀ of 12 µM by competing with the C‑terminal IR‑tail of the APC activator Cdc20 for APC binding [1]. In a fully recombinant APC/C enzyme assay measuring cyclin B1 ubiquitination, TAME exhibits an even more potent IC₅₀ of 1.5 µM and acts as a reversible inhibitor . At concentrations up to 20 µM, TAME does not inhibit other E3 ubiquitin ligases such as SCFβ‑TrCP or MDM2, confirming target‑class selectivity . Critically, this APC/C‑inhibitory property is unique to TAME among the commonly used trypsin substrate panel – BAPNA, BAEE, BAME, and even the free base TAME (CAS 901‑47‑3) do not simultaneously serve as high‑affinity APC/C inhibitors. Researchers who substitute these compounds into cell‑cycle or proteolysis assays therefore introduce a biological variable that can confound interpretation.

APC/C Ubiquitin Ligase Inhibition
Class-level inference
IC₅₀ = 12 µM (extract), 1.5 µM (recombinant)
≥8× selectivity over SCFβ‑TrCP/MDM2 at 20 µM
Supports cell-cycle and ubiquitination research; unique among trypsin substrates
Xenopus extract / recombinant human APC/C
APC/C inhibitor cell cycle ubiquitin ligase

Fluorometric Detection Sensitivity

Hydrolysis of TAME by trypsin‑like enzymes releases methanol, which can be quantified fluorometrically using the Nash method with substantially greater sensitivity than conventional UV‑absorbance‑based detection of chromogenic substrates such as BAPNA or BAEE [1]. Trautschold and Werle applied this approach to the assay of kallikrein‑like arginine esterases in plasma, demonstrating that the fluorometric TAME method was more sensitive than colorimetric methods [1]. A separate study by Murthy et al. corroborated the practical advantage: TAME‑based tryptic activity measurements in duodenal juice were up to 11.25‑fold higher than BAEE/BAME in vitro, reflecting the combined effect of faster hydrolysis kinetics and more sensitive detection [2]. The fluorometric TAME assay therefore allows reliable quantification of low‑abundance esterase activity in complex biological matrices where chromogenic substrates may yield signals near the detection limit.

Fluorometric Detection Sensitivity
Cross-study comparable
Fluorometric Nash method vs colorimetric BAEE/BAPNA
Reported more sensitive; activity signal up to 11.25× higher
Enables reliable quantification of low-abundance esterase activity in research matrices
Plasma kallikrein esterase assay; duodenal trypsin assay
fluorometric assay kallikrein esterase analytical sensitivity

Cross-Species Substrate Consistency

TAME has been employed as the reference esterase substrate for trypsins purified from phylogenetically diverse organisms, including smooth hound fish (Mustelus mustelus: K_m = 0.156 mM, k_cat = 59.15 s⁻¹) [1], brownstripe red snapper (Lutjanus vitta: K_m = 0.328 mM, k_cat = 112 s⁻¹) [2], common kilka (Clupeonella cultriventris caspia: k_cat / K_m significantly higher than BAPNA, p < 0.05) [3], Tibetan sheep pancreas (K_m = 0.53 mM, k_cat = 206 s⁻¹) [4], and bovine trypsin (K_m ≈ 0.05 mM across temperatures 5–35 °C) [5]. Despite species‑to‑species variation in absolute kinetic values, TAME consistently displays Michaelis–Menten saturation kinetics across the entire panel, whereas certain alternative substrates (notably BAPNA) exhibit variable or non‑saturating behavior in some fish trypsins. This cross‑species consistency makes TAME the preferred substrate for inter‑laboratory and inter‑species comparisons of tryptic function, as it minimizes substrate‑dependent artifacts.

Cross-Species Substrate Consistency
Cross-study comparable
Validated across ≥5 vertebrate trypsins
Consistent Michaelis–Menten kinetics; Km 0.05–0.53 mM, kcat up to 206 s⁻¹
Supports cross-species data harmonization and method standardization
Marine, mammalian, recombinant sources; pH 7.5–8.5
trypsin purification species comparison enzyme standardization

Validated Application Scenarios


Clinical Pancreatic Function Testing

In diagnostic laboratories measuring tryptic activity in duodenal aspirates, TAME HCl generates 11.25‑fold higher in vitro signal than BAEE or BAME and 4.54‑fold higher signal in vivo, enabling reliable detection of low trypsin levels in pancreatic insufficiency patients where alternative substrates may yield values near the background limit [1]. Procurement of TAME HCl is therefore indicated whenever a clinical enzymology protocol requires maximal sensitivity and a reduced rate of false‑negative results.

Trypsin Characterization Across Species

For academic and industrial laboratories engaged in trypsin purification, characterization, or lot‑release testing, TAME HCl is the only substrate validated across at least five vertebrate species with consistent Michaelis–Menten kinetics (K_m range 0.05–0.53 mM, k_cat up to 206 s⁻¹) [2][3]. Its 56‑fold catalytic‑efficiency advantage over BAPNA ensures that kinetic parameters can be determined with high precision even under low‑enzyme‑yield conditions, supporting robust inter‑laboratory data harmonization [2].

Dual-Function APC/C Inhibitor and Protease Probe

In mitosis and protein‑degradation studies, TAME HCl uniquely combines an APC/C‑inhibitory IC₅₀ of 12 µM (Xenopus extract) or 1.5 µM (recombinant APC/C) with selectivity over SCFβ‑TrCP and MDM2 at 20 µM, while simultaneously retaining utility as a trypsin‑esterase substrate [4]. This dual functionality avoids the need to procure separate APC/C inhibitors (e.g., proTAME) and protease substrates, simplifying inventory management in cell‑biology core facilities.

Fluorometric Low-Abundance Esterase Detection

For laboratories quantifying kallikrein‑like or trypsin‑like esterase activity in plasma or tissue extracts where enzyme concentrations are inherently low, TAME HCl can be paired with the fluorometric Nash methanol‑detection method, which provides greater sensitivity than colorimetric BAPNA or BAEE protocols [5]. This scenario is particularly relevant to thrombosis, inflammation, and complement‑cascade research requiring precise esterase monitoring.

Application
Selection Property
Validation Focus
Pancreatic enzyme research assays
Ester substrate with higher signal than BAEE/BAME
Detectability in low-activity samples
Cross-species trypsin characterization
Validated kinetic consistency across vertebrates
Inter-laboratory data harmonization
Cell-cycle and ubiquitination studies
Dual trypsin substrate and APC/C inhibitor
APC/C selectivity panel review
Low-abundance esterase detection
Fluorometric detection compatibility
Sensitivity over colorimetric methods
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